Diethyl 2-chlorobenzylphosphonate
Overview
Description
Scientific Research Applications
Diethyl 2-chlorobenzylphosphonate has numerous scientific research applications. In medical research, it is a potent inhibitor of acetylcholinesterase and has potential therapeutic effects in the treatment of Alzheimer’s disease, cancer, and viral infections. Additionally, it is used in organic chemistry as a difunctional anion and a reagent for chlorination of aromatic compounds . The compound’s versatility makes it valuable in various research fields, including chemistry, biology, medicine, and industry.
Safety and Hazards
Diethyl 2-chlorobenzylphosphonate is classified under the GHS07 hazard class. The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing vapors, mist, or gas, and not getting the substance in eyes, on skin, or on clothing .
Mechanism of Action
Target of Action
Diethyl 2-chlorobenzylphosphonate is a difunctional monohalogenation reagent . It is most reactive among the three compounds and has been shown to react with benzene in an electrophilic substitution reaction .
Mode of Action
The compound interacts with its targets through an electrophilic substitution reaction . It has been used as a reagent for the chlorination of aromatic compounds, such as benzene . It reacts with benzene to form chlorobenzene .
Biochemical Pathways
It is known that the compound can be used to synthesize chloro-, bromo-, and diethyl-substituted benzenes .
Pharmacokinetics
It is known that the compound is a liquid at room temperature .
Result of Action
The primary result of the action of this compound is the formation of chlorobenzene through an electrophilic substitution reaction with benzene . This reaction is part of the compound’s role as a difunctional monohalogenation reagent .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and the presence of other chemical compounds. For instance, the compound should be stored in a dry environment at room temperature .
Preparation Methods
Diethyl 2-chlorobenzylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of benzyl halides with H-phosphonate diesters in the presence of a palladium(0)-catalyzed cross-coupling reaction . The reaction conditions typically include the use of Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . This method allows for the efficient synthesis of benzylphosphonate diesters.
Chemical Reactions Analysis
Diethyl 2-chlorobenzylphosphonate undergoes various chemical reactions, including electrophilic substitution reactions . It is a difunctional monohalogenation reagent that can be used to synthesize chloro-, bromo-, and diethyl-substituted benzenes . The compound reacts with benzene to form chlorobenzene through an electrophilic substitution reaction . Common reagents used in these reactions include benzene and other aromatic compounds.
Comparison with Similar Compounds
Diethyl 2-chlorobenzylphosphonate can be compared with other similar compounds, such as diethyl phosphonate and diethyl 4-chlorobenzylphosphonate . While all these compounds belong to the class of phosphonic acid diesters, this compound is unique due to its specific structure and reactivity. It is the most reactive among the three compounds and has been shown to react with benzene in an electrophilic substitution reaction .
Similar Compounds
- Diethyl phosphonate
- Diethyl 4-chlorobenzylphosphonate
Properties
IUPAC Name |
1-chloro-2-(diethoxyphosphorylmethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGLKJMZAVRUQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1Cl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501166 | |
Record name | Diethyl [(2-chlorophenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29074-98-4 | |
Record name | Diethyl [(2-chlorophenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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